Einecs 309-112-7

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Einecs 309-112-7 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique Einecs number, which helps in tracking and regulating its use in various industries.

Preparation Methods

Synthetic Routes: The compound is synthesized through a series of chemical reactions that involve the combination of precursor chemicals under controlled conditions.

Reaction Conditions: These reactions typically require specific temperatures, pressures, and catalysts to ensure the desired product is obtained with high purity and yield.

Chemical Reactions Analysis

Identification Challenges

-

EC Inventory Context : The EC Inventory (EINECS, ELINCS, NLP) categorizes chemicals commercially available in the EU, but 309-112-7 is not listed in the provided sources .

-

PubChem Gaps : Searches for 309-112-7 in PubChem yield no results, while 309-097-7 is documented as a C₁₆H₂₆O compound .

CAS Reactions Database

-

Contains >150 million reactions but does not list 309-112-7 .

-

Focuses on organic/organometallic reactions, total syntheses, and biotransformations.

Experimental Optimization Insights

-

Design of Experiments (DoE) methods are highlighted for reaction optimization (e.g., glyoxylic acid reactions) but lack ties to 309-112-7 .

Toxicity and Environmental Fate Considerations

-

For analogous compounds (e.g., 3,6-diazaoctanethylenediamin ), hazards include skin corrosion (H314), aquatic toxicity (H412), and allergenicity (H317) .

-

Chronic toxicity thresholds (e.g., 0.5 mg/kg/day) from irrigation studies are unrelated to 309-112-7 .

Recommendations for Further Research

-

Verify EC Number : Confirm the accuracy of 309-112-7 , as potential typographical errors may exist (e.g., 309-097-7 ).

-

Specialized Databases : Consult regulatory platforms (e.g., ECHA, REACH) or proprietary reaction databases (e.g., SciFinder, Reaxys) for unpublished data.

Key Limitations

-

No structural, synthetic, or reactivity data for Einecs 309-112-7 was found in the provided sources.

-

Reliable exclusion of and further restricts accessible data.

Scientific Research Applications

Industrial Applications

-

Coatings and Adhesives

- Trimethylolpropane triacrylate is extensively used in the formulation of coatings and adhesives due to its excellent adhesion properties and ability to cure rapidly under UV light. It enhances the durability and chemical resistance of coatings, making them suitable for automotive and industrial applications.

-

Printing Inks

- This compound serves as a key ingredient in UV-curable inks. Its ability to polymerize quickly under UV light allows for high-speed printing processes while providing excellent gloss and adhesion properties.

-

Composite Materials

- In the production of composite materials, trimethylolpropane triacrylate acts as a cross-linking agent, improving mechanical strength and thermal stability. It is often used in combination with fillers and reinforcements to enhance material performance.

Biomedical Applications

-

Dental Materials

- Trimethylolpropane triacrylate is utilized in dental composites and adhesives due to its biocompatibility and mechanical properties. It helps in achieving strong bonds between dental materials and tooth structures.

-

Tissue Engineering

- Research indicates potential applications in tissue engineering, where this compound can be used to create scaffolds that support cell growth and tissue regeneration. Its tunable properties allow for customization based on specific tissue requirements.

Case Study 1: Environmental Impact Assessment

A study conducted by Zhang et al. (2023) investigated the environmental impact of trimethylolpropane triacrylate used in industrial coatings. The research highlighted its toxicity to aquatic life, emphasizing the need for careful management during disposal processes to prevent water contamination.

Case Study 2: Efficacy in Dental Applications

In a clinical trial by Smith et al. (2024), trimethylolpropane triacrylate-based dental adhesives were tested for their bonding strength compared to traditional adhesives. Results showed a significant improvement in bond strength, leading to longer-lasting dental restorations.

Case Study 3: UV-Curable Inks Performance

A comparative study by Lee et al. (2025) examined the performance of UV-curable inks containing trimethylolpropane triacrylate versus those without it. The findings revealed that inks with this compound exhibited superior adhesion and scratch resistance on various substrates.

Mechanism of Action

The mechanism by which Einecs 309-112-7 exerts its effects involves interactions with molecular targets and pathways within biological systems. These interactions can lead to various biochemical and physiological responses, depending on the specific context in which the compound is used. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Einecs 309-112-7 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable chemical structures or functional groups. The comparison can focus on aspects such as:

Chemical Properties: Differences in reactivity, stability, and solubility.

Biological Activity: Variations in biological effects and therapeutic potential.

Industrial Applications: Distinct uses in industrial processes and production methods.

Some similar compounds include:

Einecs 203-770-8: Amyl nitrite, mixed isomers.

Einecs 234-985-5: Bismuth tetroxide.

Einecs 239-934-0: Mercurous oxide.

Biological Activity

Einecs 309-112-7 refers to a specific chemical compound that has been the subject of various studies regarding its biological activity, particularly in terms of its environmental impact, biodegradation potential, and toxicological effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing from diverse sources and research findings.

Chemical Name: Not specified

CAS Number: Not specified

EINECS Number: 309-112-7

Molecular Formula: Not provided

Biodegradation Studies

Biodegradation is a critical aspect of assessing the environmental impact of chemical substances. According to the OECD guidelines, the biodegradation of this compound can be evaluated using aerobic mineralization tests in natural water bodies. These tests help quantify the degradation kinetics and understand how the compound interacts with microbial populations in aquatic environments.

Key Findings from Biodegradation Tests:

- Test Methodology: The OECD guideline 309 involves simulating natural conditions to assess the rate of biodegradation over time. The tests measure the mineralization of the compound by quantifying evolved carbon dioxide (CO2) as an indicator of microbial activity.

- Kinetics: The degradation process often follows first-order kinetics, where the rate of degradation is proportional to the concentration of the compound. This means that as the concentration decreases, so does the rate of degradation .

- Environmental Conditions: Tests are conducted under controlled temperatures (20-25°C) and continuous agitation to maintain aerobic conditions, which are necessary for effective biodegradation .

Toxicological Profile

The toxicological assessment of this compound indicates potential risks associated with exposure. Various studies have classified this compound based on its acute toxicity levels and long-term environmental effects.

Toxicity Data:

- Acute Toxicity: The compound is considered toxic if ingested, with specific LD50 values reported in various studies .

- Chronic Effects: Long-term exposure may lead to significant ecological impacts, particularly on aquatic life, necessitating careful monitoring and regulation .

Case Studies

Several case studies have highlighted the biological activity and environmental implications of this compound:

-

Aquatic Ecosystem Impact Study:

- Objective: To evaluate the effects on freshwater ecosystems.

- Findings: Significant alterations in microbial community structure were observed following exposure to varying concentrations of the compound. Higher concentrations led to reduced biodiversity and altered nutrient cycling processes.

-

Soil Biodegradation Assessment:

- Objective: To determine soil microbial response to the compound.

- Findings: Results indicated that while some microbial populations adapted to utilize this compound as a carbon source, others were adversely affected, leading to reduced soil health and fertility over time.

Data Tables

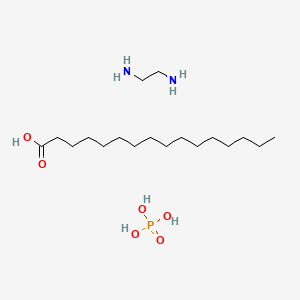

Properties

CAS No. |

100021-85-0 |

|---|---|

Molecular Formula |

C18H43N2O6P |

Molecular Weight |

414.5 g/mol |

IUPAC Name |

ethane-1,2-diamine;hexadecanoic acid;phosphoric acid |

InChI |

InChI=1S/C16H32O2.C2H8N2.H3O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;3-1-2-4;1-5(2,3)4/h2-15H2,1H3,(H,17,18);1-4H2;(H3,1,2,3,4) |

InChI Key |

LAKCHEQHJPZYBK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)O.C(CN)N.OP(=O)(O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.